2-Bromo-6-chloro-3,4-difluorophenol 2-Bromo-6-chloro-3,4-difluorophenol
Brand Name: Vulcanchem
CAS No.: 1780637-89-9
VCID: VC2978155
InChI: InChI=1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H
SMILES: C1=C(C(=C(C(=C1Cl)O)Br)F)F
Molecular Formula: C6H2BrClF2O
Molecular Weight: 243.43 g/mol

2-Bromo-6-chloro-3,4-difluorophenol

CAS No.: 1780637-89-9

Cat. No.: VC2978155

Molecular Formula: C6H2BrClF2O

Molecular Weight: 243.43 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-chloro-3,4-difluorophenol - 1780637-89-9

Specification

CAS No. 1780637-89-9
Molecular Formula C6H2BrClF2O
Molecular Weight 243.43 g/mol
IUPAC Name 2-bromo-6-chloro-3,4-difluorophenol
Standard InChI InChI=1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H
Standard InChI Key TWFKZHJHAFTQHX-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Cl)O)Br)F)F
Canonical SMILES C1=C(C(=C(C(=C1Cl)O)Br)F)F

Introduction

Basic Information and Structural Characteristics

2-Bromo-6-chloro-3,4-difluorophenol (CAS No. 1780637-89-9) is a halogenated phenol with the molecular formula C₆H₂BrClF₂O and a molecular weight of 243.43 g/mol . The compound features a hydroxyl group (-OH) attached to the benzene ring, along with four halogen substituents: bromine at position 2, chlorine at position 6, and fluorine atoms at positions 3 and 4.

The structure creates a highly substituted aromatic system with significant electronic and steric effects. The presence of multiple electron-withdrawing halogens affects the electronic distribution within the molecule, influencing its reactivity, acidity, and other chemical properties. The specific arrangement of these substituents results in a unique three-dimensional configuration that contributes to the compound's distinctive behavior in chemical reactions and biological systems.

Identification Parameters

The compound can be identified using various spectroscopic and chromatographic techniques. Key identification parameters include:

ParameterValue
CAS Number1780637-89-9
Molecular FormulaC₆H₂BrClF₂O
Molecular Weight243.43 g/mol
InChI1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H
InChI KeyTWFKZHJHAFTQHX-UHFFFAOYSA-N
SMILES NotationNot fully specified in sources

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-6-chloro-3,4-difluorophenol are influenced by its halogenated structure and the presence of the hydroxyl group. While specific data for this exact compound is limited in the search results, properties can be estimated based on similar halogenated phenols.

Physical Properties

Based on structural similarities with other halogenated phenols in the search results, the following physical properties can be anticipated:

PropertyEstimated ValueBasis of Estimation
Physical State at Room TemperatureSolidSimilar to other halogenated phenols
ColorWhite to off-whiteBased on similar compounds
Melting Point50-70°C (estimated)Similar to 2-Bromo-6-fluorophenol (50°C)
Boiling Point~175-200°C (estimated)Based on 2-Bromo-6-fluorophenol (173.0±20.0°C)
Density~1.8 g/cm³ (estimated)Similar to 2-Bromo-6-fluorophenol (1.764±0.06 g/cm³)
SolubilityLikely soluble in organic solvents, poorly soluble in waterBased on similar halogenated phenols

Chemical Properties

The chemical behavior of 2-Bromo-6-chloro-3,4-difluorophenol is largely influenced by the hydroxyl group and the electron-withdrawing effect of the halogen substituents:

  • Acidity: The presence of multiple electron-withdrawing halogens likely enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The estimated pKa would be lower than that of phenol (pKa ~10) and possibly in the range of 7-8 based on similar compounds .

  • Reactivity: The halogen substituents affect the electrophilic and nucleophilic reactivity of the aromatic ring. The compound can participate in various chemical reactions:

    • Electrophilic aromatic substitution (with decreased reactivity due to deactivating halogens)

    • Nucleophilic aromatic substitution (potentially at positions bearing halogens, especially fluorine)

    • Coupling reactions, particularly at the bromine position

  • Stability: The compound likely requires storage under inert atmosphere at 2-8°C, similar to other halogenated phenols, to prevent oxidation or decomposition .

Applications and Uses

Based on the properties of similar halogenated phenols described in the search results, 2-Bromo-6-chloro-3,4-difluorophenol likely has applications in several fields:

Chemical Synthesis and Research

The compound can serve as a valuable intermediate in organic synthesis, particularly for the preparation of:

  • Pharmaceutical compounds with specific halogen substitution patterns

  • Agrochemicals, including herbicides, fungicides, and insecticides

  • Materials science applications

The unique substitution pattern makes it useful in structure-activity relationship studies where specific halogen arrangements are required.

Materials Science

In materials science, halogenated aromatic compounds are used in:

  • Electronic materials, particularly for the synthesis of organic semiconductors

  • Liquid crystal displays, where halogenated compounds can improve thermal stability and electro-optical properties

Biological Activity and Toxicity

Toxicity Profile

Halogenated phenols generally exhibit toxicity, with potency varying based on substitution patterns. A study on the acute toxicity of halogenated phenols mentioned in the search results provides some insights:

CompoundpIC50 Value
4-bromophenol0.680
2,4-dibromophenol1.398
2,6-dichlorophenol0.735
2,6-difluorophenol0.471
2,4,6-tribromophenol2.030
Pentachlorophenol2.049

These values suggest that increasing halogenation often correlates with higher toxicity . Based on these patterns, 2-Bromo-6-chloro-3,4-difluorophenol would likely exhibit moderate to high toxicity.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of 2-Bromo-6-chloro-3,4-difluorophenol are mentioned in the search results:

CompoundCAS NumberDifferences from 2-Bromo-6-chloro-3,4-difluorophenol
6-Bromo-2-chloro-3,4-difluorophenol84083240Positions of bromine and chlorine are swapped
2-Bromo-6-fluorophenol2040-89-3Lacks chlorine and one fluorine atom
4-Bromo-2-fluorophenol2105-94-4Different substitution pattern
3-Bromo-4-fluorophenol27407-11-0Different substitution pattern
6-Bromo-3-chloro-2,4-difluorophenol1826110-17-1Different positions of substituents

Property Comparison

The physical and chemical properties of these compounds vary based on their substitution patterns:

CompoundMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)Key Differences in Properties
2-Bromo-6-chloro-3,4-difluorophenol243.43Not specifiedNot specifiedSubject of this study
2-Bromo-6-fluorophenol191.0050173.0±20.0Lower molecular weight, different electronic effects
3,4-Difluorophenol130.0934-38184.6Lacks bromine and chlorine, significantly lower molecular weight
2,4,6-Tribromophenol330.80Not specifiedNot specifiedHigher molecular weight, different electronic distribution

Reactivity Differences

The reactivity of these compounds differs based on their substitution patterns:

  • Compounds with more electronegative substituents (fluorine) typically have enhanced acidity of the phenolic hydroxyl group

  • The position of halogens affects the distribution of electron density in the aromatic ring, influencing regioselectivity in further reactions

  • Bromine substituents are generally more reactive in metal-catalyzed coupling reactions compared to chlorine or fluorine

Hazard TypeProbable ClassificationBasis of Estimation
Physical HazardsPossibly flammable solidBased on similar compounds
Health HazardsAcute toxicity (oral, dermal), Skin corrosion/irritationSimilar to 3,4-Difluorophenol
Environmental HazardsLikely toxic to aquatic lifeCommon for halogenated phenols

Research Directions and Future Perspectives

Technological Applications

The compound may find applications in emerging technologies:

  • As a precursor for advanced materials in electronic devices

  • In developing new agrochemicals with selective activity

  • As a building block for specialized polymers with unique properties

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